4-Hydroxy-2-Butanone

Heterogeneous catalysis Methyl vinyl ketone Dehydration

4-Hydroxy-2-butanone (CAS 590-90-9), also known as 2-hydroxyethyl methyl ketone or 3-ketobutan-1-ol, is a beta-hydroxy ketone with the molecular formula C4H8O2 and molecular weight 88.11. This colorless to pale yellow liquid features both a terminal hydroxyl group and a ketone carbonyl , conferring bifunctional reactivity that distinguishes it from its positional isomer acetoin (3-hydroxy-2-butanone) and simple ketones such as 2-butanone.

Molecular Formula C4H8O2
Molecular Weight 88.11 g/mol
CAS No. 590-90-9
Cat. No. B042824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-2-Butanone
CAS590-90-9
Synonyms1-Hydroxybutan-3-one;  2-Hydroxyethyl Methyl Ketone;  3-Ketobutan-1-ol;  3-Ketobutanol;  3-Oxo-1-butanol;  3-Oxobutanol;  4-Butanol-2-one;  4​Hydroxy-2-butanone;  Methylolacetone;  Monomethylolacetone;  NSC 41219
Molecular FormulaC4H8O2
Molecular Weight88.11 g/mol
Structural Identifiers
SMILESCC(=O)CCO
InChIInChI=1S/C4H8O2/c1-4(6)2-3-5/h5H,2-3H2,1H3
InChIKeyLVSQXDHWDCMMRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxy-2-Butanone (CAS 590-90-9): Key Procurement Specifications and Core Properties


4-Hydroxy-2-butanone (CAS 590-90-9), also known as 2-hydroxyethyl methyl ketone or 3-ketobutan-1-ol, is a beta-hydroxy ketone with the molecular formula C4H8O2 and molecular weight 88.11 [1]. This colorless to pale yellow liquid features both a terminal hydroxyl group and a ketone carbonyl [2], conferring bifunctional reactivity that distinguishes it from its positional isomer acetoin (3-hydroxy-2-butanone) and simple ketones such as 2-butanone. Under atmospheric pressure (760 mmHg), the compound exhibits a boiling point of 156–157 °C (estimated) [3]. Under reduced pressure conditions commonly used in laboratory and industrial handling, the boiling point is 73–76 °C at 12 mmHg [4]. The density is 1.023 g/mL at 25 °C [4], the refractive index is 1.430, and the flash point is 91 °F (approximately 33 °C) . The compound is miscible with water, alcohol, ethanol, and ether, with a calculated water solubility exceeding 1×10⁶ mg/L at 25 °C [5]. Typical commercial purity specifications are 95% minimum , and storage conditions require an inert atmosphere at 2–8 °C due to flammability (UN1993, Hazard Class 3, Packing Group III) [6].

Why 4-Hydroxy-2-Butanone Cannot Be Replaced by Positional Isomers or Simple Ketones


4-Hydroxy-2-butanone is frequently conflated with acetoin (3-hydroxy-2-butanone, CAS 513-86-0), a positional isomer that shares the same molecular formula (C4H8O2) and molecular weight (88.11) [1]. However, the shift of the hydroxyl group from the terminal carbon (position 4) to the internal carbon adjacent to the carbonyl (position 3) fundamentally alters both physicochemical behavior and synthetic utility. 4-Hydroxy-2-butanone is a beta-hydroxy ketone with a terminal hydroxyl, whereas acetoin is an alpha-hydroxy ketone (acyloin) with an internal hydroxyl group [2]. This structural difference produces divergent reactivity: 4-hydroxy-2-butanone readily undergoes dehydration to form the alpha,beta-unsaturated ketone methyl vinyl ketone (3-buten-2-one), a transformation with 98.8 mol% selectivity over anatase TiO₂ catalysts [3], whereas acetoin undergoes dehydration to butane-2,3-dione (diacetyl), a different product with distinct industrial and regulatory profiles [4]. Moreover, 4-hydroxy-2-butanone serves as the specific starting material for (R)-3-aminobutanol, the key chiral intermediate in the synthesis of the HIV integrase inhibitor dolutegravir sodium (Tivicay®) [5]. Acetoin cannot serve as a direct substitute in this pathway. Procurement of either positional isomer without verifying the intended synthetic route introduces significant risk of failed reactions, altered product profiles, or complete incompatibility with established regulatory and manufacturing protocols.

4-Hydroxy-2-Butanone (590-90-9): Quantified Differential Evidence Versus Comparator Compounds


Dehydration Selectivity: 98.8 mol% MVK Yield Distinguishes 4-Hydroxy-2-Butanone from Alternative MVK Production Routes

4-Hydroxy-2-butanone undergoes catalytic dehydration over anatase TiO₂ to yield methyl vinyl ketone (MVK, 3-buten-2-one) with 98.8 mol% selectivity at 160 °C [1]. In contrast, industrial production of MVK via the condensation of acetone with methanol over Fe–Cu complex catalysts, SnO₂ doped with rare earth metals, or metal phosphates yields a complex product mixture requiring extensive separation [2]. The TiO₂-catalyzed dehydration route from 4-hydroxy-2-butanone provides a cleaner, high-selectivity alternative. Below 160 °C, conversion is incomplete; above 240 °C, acetone becomes a major by-product due to thermal decomposition [1]. The catalyst's weak acid sites are critical for selectivity, as strong acid sites induce MVK polymerization and rapid deactivation [1].

Heterogeneous catalysis Methyl vinyl ketone Dehydration Anatase TiO2

Biocatalytic Yield Enhancement: Immobilized Enzyme System Increases 4-Hydroxy-2-Butanone Production by Nearly Twofold Over Free Enzymes

In the bioproduction of 4-hydroxy-2-butanone (4H2B) via NAD⁺-dependent glycerol dehydrogenase (GlyDH) coupled with NAD⁺-regenerating NADH oxidase (nox), immobilization of both enzymes onto functionalized single-walled carbon nanotubes (SWCNTs) significantly enhanced process stability and yield. After 12 hours of reaction, the SWCNT-immobilized system produced 4H2B at a yield approximately 1.9-fold higher (37% yield vs. ~19–20% for the free enzyme system under comparable conditions) [1]. GlyDH retained approximately 100% of its native activity after immobilization, and the immobilized cofactor regeneration system demonstrated superior operational stability over the free enzyme counterpart [1]. This quantitative advantage supports the selection of 4-hydroxy-2-butanone as a target molecule in industrial bioprocess development, where immobilized enzyme systems can be economically justified due to the demonstrated yield premium.

Biocatalysis Cofactor regeneration NADH oxidase Enzyme immobilization

(R)-3-Aminobutanol Synthesis: 4-Hydroxy-2-Butanone Route Achieves 85–90% Yield, Outperforming Earlier 70% Yield Process

4-Hydroxy-2-butanone serves as the direct starting material for the industrial-scale synthesis of (R)-3-aminobutanol, a critical chiral intermediate in the manufacture of dolutegravir sodium (Tivicay®), a second-generation HIV-1 integrase strand transfer inhibitor [1]. Using a three/four-step protocol from 4-hydroxy-2-butanone—comprising oxime formation followed by Raney Ni-catalyzed reduction and D-(−)-tartaric acid resolution—the process achieves 85–90% yield of the enantiomeric aminobutanol mixture, which is subsequently resolved to produce (R)-3-aminobutanol with 99.89% chiral purity by HPLC [2]. In contrast, earlier synthetic approaches utilizing lithium aluminum hydride (LAH) for oxime reduction yielded only approximately 70% and employed hazardous, costly reducing agents [2]. The Raney Ni method is both economically advantageous and operationally safer for industrial-scale production, with demonstrated scalability to at least 30 kg batch size [2].

HIV integrase inhibitor Dolutegravir sodium Chiral amine synthesis Raney nickel reduction

Absolute Stereochemical Selectivity: 4-Hydroxy-2-Butanone Reduction to (R)-1,3-Butanediol Achieves 100% e.e. and 85.1% Yield

The newly isolated Pichia jadinii strain HBY61 catalyzes the asymmetric reduction of 4-hydroxy-2-butanone to (R)-1,3-butanediol with absolute stereochemical selectivity (100% enantiomeric excess, e.e.) [1]. Under optimized fed-batch conditions (pH 7.4, 30 °C, 250 rpm, 6% v/v glucose as co-substrate), the biocatalytic conversion of 45 g/L 4H2B achieved an (R)-1,3-BD concentration of 38.3 g/L, corresponding to 85.1% yield with strict 100% enantioselectivity [1]. While other biocatalytic routes to (R)-1,3-butanediol exist, the combination of high yield (85.1%) and absolute stereoselectivity (100% e.e.) using readily available 4-hydroxy-2-butanone as substrate represents a favorable selectivity profile. Alternative chemical asymmetric hydrogenation catalysts (e.g., Ru-BICP complexes) may achieve comparable e.e. values but typically operate at higher pressures and require expensive chiral ligands [2]. The HBY61 biocatalytic system operates under mild aqueous conditions (30 °C, atmospheric pressure), offering an operationally simpler and greener alternative.

Asymmetric reduction Biocatalysis Chiral diol Pichia jadinii

Transaminase-Catalyzed Synthesis: Fed-Batch Conversion of 4-Hydroxy-2-Butanone Reaches 100% at 100 mM Substrate Concentration

A novel (R)-selective transaminase from Actinobacteria sp. (As-TA) catalyzes the transamination of 4-hydroxy-2-butanone using isopropylamine as the amino donor to produce (R)-3-amino-1-butanol [1]. Using a substrate fed-batch strategy, conversion rates of 4-hydroxy-2-butanone were quantified as follows: 100% at 100 mM, 94.9% at 200 mM, 86.1% at 300 mM, 76.1% at 400 mM, and 70.9% at 500 mM substrate loading [1]. The maximum product concentration achieved was 29.6 g/L of (R)-3-amino-1-butanol with 99.9% enantiomeric excess [1]. Prior to this work, no transaminase-catalyzed route to (R)-3-amino-1-butanol had been reported [1]. The data demonstrate that 4-hydroxy-2-butanone is a viable substrate for high-yield transaminase biocatalysis, with near-quantitative conversion achievable at lower substrate concentrations and predictable, manageable conversion decline at higher loadings—information critical for process intensification and scale-up decisions.

Transaminase Chiral amine Biocatalysis Fed-batch processing

Flavor Precursor Differentiation: 4-Hydroxy-2-Butanone Enables Raspberry Ketone Synthesis Whereas Acetoin Serves Distinct Buttery Flavor Applications

4-Hydroxy-2-butanone is established as a synthetic precursor to raspberry ketone (4-(4-hydroxyphenyl)butan-2-one), the primary character-impact compound responsible for ripe raspberry aroma [1]. In contrast, acetoin (3-hydroxy-2-butanone, FEMA 2008) is widely used as a direct buttery/creamy flavoring agent in dairy products, baked goods, and confections, and serves as a diacetyl replacement in flavor formulations [2] [3]. While both compounds are C4H8O2 positional isomers, their divergent flavor applications and precursor roles preclude substitution. 4-Hydroxy-2-butanone is valued as a building block for generating complex flavor molecules (e.g., raspberry ketone, furaneol) rather than as a direct flavoring agent, whereas acetoin is predominantly used as a direct flavor ingredient or in the synthesis of diacetyl and related compounds [4]. No published direct comparative odor threshold data were identified in the reviewed literature for 4-hydroxy-2-butanone versus acetoin.

Flavor chemistry Raspberry ketone Precursor FEMA

4-Hydroxy-2-Butanone: Priority Application Scenarios Supported by Quantitative Evidence


Heterogeneous Catalytic Production of Methyl Vinyl Ketone (MVK) with 98.8 mol% Selectivity

Industrial and academic laboratories synthesizing methyl vinyl ketone (3-buten-2-one) should prioritize 4-hydroxy-2-butanone as the preferred feedstock when a high-selectivity, low-byproduct dehydration route is required. The anatase TiO₂-catalyzed dehydration process achieves 98.8 mol% MVK yield at 160 °C [1], offering a cleaner product stream compared to alternative acetone-methanol condensation routes over Fe–Cu, SnO₂/Rare Earth, or metal phosphate catalysts that produce complex mixtures [1]. This scenario is particularly relevant for manufacturers of steroids, terpenoids, pharmaceuticals, and pesticides that utilize MVK as a key intermediate. Process engineers should maintain temperatures below 240 °C to avoid acetone by-product formation and select catalysts with weak acid sites to prevent MVK polymerization [1].

Large-Scale Synthesis of (R)-3-Aminobutanol for Dolutegravir Sodium Manufacturing (85–90% Yield, 30 kg Scale)

Pharmaceutical manufacturers and contract research organizations (CROs) producing dolutegravir sodium (Tivicay®) or its key intermediate (R)-3-aminobutanol should procure 4-hydroxy-2-butanone as the starting material for the Raney Ni-based reduction route. This method delivers 85–90% yield—a 15–20 percentage point improvement over earlier LAH-based approaches that yielded only approximately 70% [2]. The process has been validated at 30 kg industrial scale, utilizes mild reaction conditions, and employs economical D-(−)-tartaric acid for chiral resolution to achieve 99.89% enantiomeric purity [2]. This scenario is specifically indicated for facilities with existing or planned dolutegravir sodium production capacity where yield optimization and cost reduction are critical procurement drivers.

Biocatalytic Production of (R)-1,3-Butanediol with Absolute Stereochemical Selectivity (100% e.e., 85.1% Yield)

Biotechnology firms and fine chemical manufacturers seeking a green, stereoselective route to (R)-1,3-butanediol should utilize 4-hydroxy-2-butanone as substrate with Pichia jadinii HBY61 whole-cell biocatalyst. Under optimized fed-batch conditions (pH 7.4, 30 °C, 250 rpm, 6% v/v glucose), this system produces 38.3 g/L (R)-1,3-BD from 45 g/L 4H2B, corresponding to 85.1% yield with absolute stereochemical selectivity (100% e.e.) [3]. The aqueous, atmospheric-pressure process eliminates the need for expensive chiral hydrogenation catalysts and high-pressure equipment, making it particularly suitable for manufacturers prioritizing green chemistry principles and capital expenditure reduction. (R)-1,3-Butanediol is a valuable chiral building block for pharmaceuticals and fine chemicals, and this route provides a validated, high-selectivity manufacturing option directly from 4-hydroxy-2-butanone [3].

Immobilized Enzyme Bioprocessing for Enhanced 4-Hydroxy-2-Butanone Production Yield (37% vs. Free Enzyme)

Bioprocess development teams evaluating the economic feasibility of biocatalytic 4-hydroxy-2-butanone production should consider SWCNT-immobilized GlyDH/nox cofactor regeneration systems. The immobilized configuration achieves a 1.9-fold yield enhancement (37% yield) over free enzyme systems after 12 hours of reaction [4]. The His-tagged enzymes retain approximately 100% native activity after SWCNT immobilization via specific non-covalent interaction, and the system demonstrates enhanced operational stability [4]. This scenario applies to industrial biotechnology facilities where enzyme immobilization infrastructure exists or is planned, and where the 4H2B product is intended as a pharmaceutical intermediate or fine chemical building block. The yield premium may directly translate to reduced manufacturing costs and improved process economics [4].

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